![molecular formula C21H32N4O3 B5605993 1-methyl-3-{[3-(3-morpholin-4-yl-3-oxopropyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B5605993.png)
1-methyl-3-{[3-(3-morpholin-4-yl-3-oxopropyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-indazole
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Overview
Description
The compound is a structurally complex molecule that contains several functional groups and heterocyclic components, including indazole, morpholine, and piperidine moieties. This makes it a candidate for diverse chemical and biological activities. Research on similar compounds has focused on their synthesis, structure elucidation, and potential biological activities, particularly as antitumor agents due to the presence of the indazole core, which is known for its pharmaceutical properties.
Synthesis Analysis
The synthesis of similar indazole derivatives typically involves multi-step organic reactions including condensation, amination, and cyclization processes. For example, Lu et al. (2020) synthesized an indazole derivative through condensation of 1-(phenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile by amination with morpholine and cyclization with hydrazine hydrate (Lu et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroscopic and crystallographic techniques. The crystal structure analysis often reveals the spatial arrangement of atoms and the geometry of the molecule. DFT (Density Functional Theory) calculations, as utilized by Lu et al. (2020), help in comparing optimized geometric bond lengths and angles with X-ray diffraction values, providing insights into electronic properties and reactive sites through molecular electrostatic potential (MEP) maps.
Chemical Reactions and Properties
Chemical reactions of indazole derivatives can involve cycloadditions, substitutions, and other transformations that are influenced by the compound's functional groups. For instance, Boyd et al. (1976) discussed cycloaddition reactions involving dehydrodithizone to produce various azopyrazoles and thiadiazines, showcasing the reactivity of such systems (Boyd et al., 1976).
properties
IUPAC Name |
3-[1-(1-methyl-4,5,6,7-tetrahydroindazole-3-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O3/c1-23-18-7-3-2-6-17(18)20(22-23)21(27)25-10-4-5-16(15-25)8-9-19(26)24-11-13-28-14-12-24/h16H,2-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJFBDMUFCZYHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)C(=O)N3CCCC(C3)CCC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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